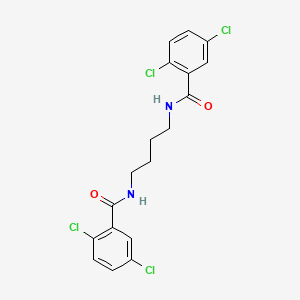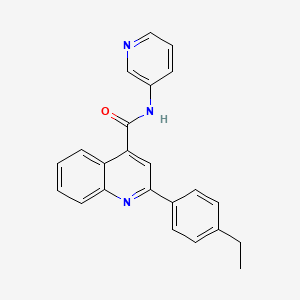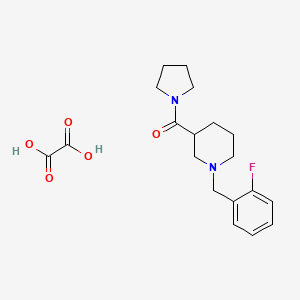![molecular formula C24H29N3O3 B4037980 4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4037980.png)
4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
Übersicht
Beschreibung
“4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone” is a complex organic compound . It is related to fentanyl, a potent opioid analgesic . The compound is likely to have similar properties and uses, but specific information about this exact compound is limited.
Synthesis Analysis
The synthesis of related compounds involves the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride in nonaqueous solutions . The reaction is second order and has been studied experimentally using high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and likely to be similar to related compounds. For example, a related compound, 3-Ethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, has a molecular formula of C26H33N3O3 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of related compounds. For instance, the kinetics of 1-(2-phenylethyl)-4-phenylaminopiperidine acylation with propionyl chloride in nonaqueous solutions to form fentanyl hydrochloride have been studied .
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzyme Interaction
- Cytochrome P450 and Enzyme Involvement: Mette G. Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . They identified key enzymes like CYP2D6, CYP2C9, and CYP3A4/5 involved in its metabolism, highlighting the complex enzymatic interactions of such compounds (Hvenegaard et al., 2012).
Synthesis and Pharmacological Properties
- Novel Piperidine Derivatives and Anti-AChE Activity: H. Sugimoto et al. (1990) synthesized a series of piperidine derivatives, focusing on their anti-acetylcholinesterase (anti-AChE) activity. This research underscores the potential of such compounds in medicinal chemistry, particularly in the context of neurodegenerative diseases (Sugimoto et al., 1990).
Oxidative Behavior and Chemical Reactivity
- Oxidation of Piperazine Derivatives: H. Petride et al. (2006) investigated the oxidative behavior of similar compounds, including 1,4-Dibenzylpiperazine, under RuO4-mediated conditions. Such studies are crucial for understanding the chemical reactivity and potential transformations of these compounds (Petride et al., 2006).
Applications in Nanofiltration Membranes
- Zwitterionic Polyamide Nanofiltration: Shao-Lu Li et al. (2020) demonstrated the use of piperazine-based compounds in creating high-performance nanofiltration membranes. Their study provides insights into the applications of these compounds in environmental technology and water purification processes (Li et al., 2020).
Serotonin Receptor Agonists
- Benzamide Derivatives as Serotonin Agonists: S. Sonda et al. (2004) synthesized benzamide derivatives with a piperidine structure, investigating their effects on gastrointestinal motility. Their work contributes to understanding the therapeutic potential of such compounds in gastrointestinal disorders (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
4-[4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23-18-27(17-13-25-23)24(29)20-6-8-21(9-7-20)30-22-11-15-26(16-12-22)14-10-19-4-2-1-3-5-19/h1-9,22H,10-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZPBHFYFRMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4037904.png)
![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4037922.png)



![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4037968.png)

![4-{[3-({3-[4-(aminocarbonyl)anilino]-3-oxopropyl}sulfanyl)propanoyl]amino}benzamide](/img/structure/B4037974.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4037985.png)
![N-[2-(4-METHOXYPHENYL)ETHYL]-3-[(2-{[2-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4037993.png)



